ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolopyrimidine core, which is known for its biological activity and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzaldehyde derivatives with thiazolopyrimidine intermediates under basic or acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction times and conditions. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Functionalized derivatives with varied biological activities.
Scientific Research Applications
Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Properties
Molecular Formula |
C29H28N2O9S |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(3-acetyloxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H28N2O9S/c1-7-38-28(35)25-15(2)30-29-31(26(25)19-9-11-21(39-16(3)32)22(14-19)37-6)27(34)24(41-29)13-18-8-10-20(36-5)23(12-18)40-17(4)33/h8-14,26H,7H2,1-6H3/b24-13+ |
InChI Key |
LMNGPZMPPLISAV-ZMOGYAJESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC(=O)C)S2)C |
Origin of Product |
United States |
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